molecular formula C7H6O2S B013648 3-Mercaptobenzoic acid CAS No. 4869-59-4

3-Mercaptobenzoic acid

Cat. No. B013648
CAS RN: 4869-59-4
M. Wt: 154.19 g/mol
InChI Key: RSFDFESMVAIVKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of mercaptobenzoic acids involves mercaptylation of halogeno compounds with elemental sulfur in the presence of molten salts (NaOH-KOH), a method also applicable to selenoaryl compounds using elemental selenium. This process highlights the active species for mercaptylation as Na2S and K2S, indicating a versatile approach to producing these compounds (Kamiyama et al., 1985).

Molecular Structure Analysis

The molecular structure of mercaptobenzoic acid derivatives has been extensively studied using vibrational spectroscopy and density functional theory (DFT). These studies provide insights into the molecule's structure, including vibrational frequencies, molecular electrostatic potential surfaces, and HOMO-LUMO gaps, essential for understanding the chemical behavior and reactivity of these compounds (Ran Li et al., 2015).

Chemical Reactions and Properties

3-Mercaptobenzoic acid serves as a matrix for laser desorption/ionization time-of-flight mass spectrometry (MS) analysis of metals, demonstrating its utility in enhancing MS signal intensity and reproducibility for the sensitive determination of ultratrace metals (Qianqian Sun et al., 2021).

Physical Properties Analysis

Investigations into the coordination chemistry of mercaptobenzoic acid ligands reveal a wide range of coordination modes, including monodentate, chelation, and bridging modes. These studies emphasize the ligands' versatility and potential applications in constructing heterobimetallic complexes and protecting metallic nanoparticles (E. Tiekink & W. Henderson, 2017).

Chemical Properties Analysis

The reactivity of mercaptobenzoic acid under alkaline conditions for the 3-sulfenylation of free (N–H) indoles showcases a catalyst-free system for synthesizing 3-sulfenylindoles. This method offers a green, efficient approach for producing these compounds with high selectivity and yields, highlighting the adaptability of mercaptobenzoic acid in organic synthesis (Xue-Juan Zhang et al., 2013).

Scientific Research Applications

  • Coordination Chemistry : 3-Mercaptobenzoic acid demonstrates diverse coordination modes. It is particularly versatile in the construction of early-late heterobimetallic complexes and has applications in protecting metallic gold and silver nanoparticles (Tiekink & Henderson, 2017).

  • Organic Synthesis and Pharmaceutical Applications : It is effective in synthesizing biphenyl derivatives using solid phase organic synthesis, which has potential applications in pharmaceutical and biotechnology industries (Shirnornura et al., 2013).

  • Corrosion Inhibition : 2-mercaptobenzimidazole, a related compound, is effective in inhibiting mild steel corrosion in phosphoric acid solutions, primarily slowing anodic corrosion reactions (Wang, 2001).

  • Surface Plasmon-Catalyzed Reactions : The substituent effect of 3-Mercaptobenzoic acid plays a vital role in the surface plasmon-catalyzed reaction of mercapto group substituted benzoic acid with silver sol. This affects the generation of MBA-Ag complex and the surface-enhanced Raman intensity (Jiyu Wang et al., 2017).

  • Metal Analysis : 4-Mercaptobenzoic acid is a highly sensitive MALDI matrix for ultratrace metal analysis. This enables rapid screening and sensitive determination of ultratrace metals in fine particulate matter (Sun et al., 2021).

  • Redox Chemistry : It forms manganese(II) complexes in dimethylsulphoxide with a high stability constant, and a red manganese(III) complex, potentially aiding in understanding redox processes (Bodini & Valle, 1990).

  • Medicinal Chemistry : The water-soluble gold(I) complex formed by 2-mercaptobenzoic acid shows potential as a medicinally active compound due to its anionic nature (Nomiya et al., 2000).

  • Spectroscopy and Vibrational Studies : 4-Mercaptobenzoic acid has been studied for its hydrogen bond donors and acceptors, with experimental and theoretical vibrational frequencies showing good agreement (Li et al., 2015).

  • Catalysis : A catalyst-free system using 3-Mercaptobenzoic acid under alkaline conditions demonstrates efficiency in the 3-sulfenylation of free (N–H) indoles, highlighting its potential in green chemistry applications (Zhang et al., 2013).

Safety And Hazards


  • Eye Irritant : Handle with care to avoid eye contact.

  • Skin Irritant : May cause skin irritation.

  • Combustible : Store away from open flames.

  • Avoid Inhalation : Use appropriate protective equipment.


Future Directions

Research on 3-Mercaptobenzoic acid continues to explore its applications in:



  • Materials Science : As a ligand in coordination chemistry.

  • Biomedical Fields : For drug delivery and imaging.


properties

IUPAC Name

3-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFDFESMVAIVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197583
Record name Benzoic acid, 3-mercapto-
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mercaptobenzoic acid

CAS RN

4869-59-4
Record name 3-Mercaptobenzoic acid
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Record name Benzoic acid, 3-mercapto-
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Record name 4869-59-4
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Record name Benzoic acid, 3-mercapto-
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Synthesis routes and methods I

Procedure details

3-Chlorosulfonylbenzoic acid (156.0 g, 0.707 mol), acetic acid (240 mL), and red phosphorus (78.5 g, 2.53 mol) were placed in a 2-L three-neck flask. The mixture was heated to 110° C. and stirred while a solution of iodine (2.82 g, 0.011 mol) in acetic acid (66 mL) was added dropwise over about 30 min, so as to maintain the color of iodine vapor. The stirred mixture was cooled to 100° C. and treated dropwise with 41 mL (2.3 mol) of water over a 10-min period, then heated at reflux temperature for 1.5 h and subsequently cooled to 90° C. Following the addition of saturated sodium chloride solution (250 mL) and water (500 mL), the mixture was kept at 0-5° C. for 1 h and filtered. The damp filter cake was slurried with 450 mL of acetone, and the excess red phosphorus was removed by filtration; then the acetone was evaporated from the filtrate while adding 500 mL of water. The resultant solid was filtered off and dried under vacuum to give 100.1 g (92%) of 3-mercaptobenzoic acid, mp 138-141° C. (lit. mp 138-141° C.); 1H NMR (400 MHz, in CDCl3 w/TMS, ppm) 3.59 (s, SH), 7.36 (t, J=7.8 Hz, H-5), 7.51 and 7.90 (2d, J=7.8 Hz, H-4 and H-6), 8.03 (s, H-2); {1H}13C NMR (100 MHz, in CDCl3 w/TMS, ppm) 171.77 (C═O), 134.49 (C-4), 132.24 (C-1), 130.86 (C-2), 130.34 (C-3), 129.42 (C-5), 127.59 (C-6).
Quantity
156 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
41 mL
Type
reactant
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Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
66 mL
Type
solvent
Reaction Step Five
Quantity
2.82 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of 3-(chlorosulfonyl)benzoic acid (22.0 g, 0.10 mol) and zinc powder (87.5 g, 1.3 mol) in benzene (150 mL) was added at 0° C., in a dropwise manner, concentrated hydrochloric acid (150 mL, 10 M). The mixture was heated at reflux, stirred for 1 hour, cooled to room temperature, and filtered through a pad of celite, which was subsequently washed with benzene (3×50 mL). The organic layer was separated and washed with water (100 mL), and brine (100 mL), dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give a white solid which was recrystallised from aqueous ethanol (9.5 g, 62%) to give the title compound as a solid, mp 147° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
87.5 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Mercaptobenzoic acid
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Citations

For This Compound
354
Citations
B Imene, ZM Cui, X Zhang, B Gan, Y Yin, Y Tian… - Sensors and Actuators B …, 2014 - Elsevier
… 4-amino-3-mercaptobenzoic acid (1 mL, 1.0 × 10 −4 M), the gold colloidal solution was stirred for another 2 h to ensure self-assembly of the 4-amino-3-mercaptobenzoic acid onto the …
H Hikawa, I Azumaya - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
… 3-Mercaptobenzoic acid smoothly underwent S-benzylation to give S-benzylated 4q in 80% yield. The use of benzhydryl alcohol (3a) also resulted in good yields (5g, 65%; 5h, 78%; 5i, …
Number of citations: 13 0-pubs-rsc-org.brum.beds.ac.uk
DR Smyth, BR Vincent, ERT Tiekink - Zeitschrift für Kristallographie …, 2001 - degruyter.com
The characterisation of R 3 PAu(3-Hmba) [R = Cy (1) and Ph (2); 3-H 2 mba = 3-mercaptobenzoic acid] is reported. The gold atoms exist in linear arrays defined by P- and S-donor atoms…
RC Lang, CM Williams, MJ Garson - Organic preparations and …, 2003 - Taylor & Francis
4-Amino-3-mercaptobenzoic acid (4) is commonly used as a precursor of 6-carboxybenzothiazole'which is heavily utilized by materials chemists2 and to a lesser extent by medicinal …
CD Zangmeister, RD Van Zee - Langmuir, 2003 - ACS Publications
… 3-mercaptobenzoic acid self-assembled on gold is shown in Figure 1b. Unlike the 4-mercaptobenzoic acid, the 1730 cm -1 ν(C O) in 3-mercaptobenzoic acid … in 3-mercaptobenzoic acid, …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
TR Tero, S Malola, B Koncz, E Pohjolainen, S Lautala… - ACS …, 2017 - ACS Publications
… Chemical structures of p- and 3-mercaptobenzoic acid ligands with proton labels are shown … Chemical structures of p- and 3-mercaptobenzoic acid ligands with proton labels are shown …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
CC Luan, YP Zhang, CX Cui, DL Chen, Y Chen… - Coatings, 2022 - mdpi.com
… In this paper, a novel pH-responsive brass mesh modified by 3-mercaptobenzoic acid (MBA) and 2-naphthalenethiol (NPT) was demonstrated via a facile chemical etching method …
Number of citations: 2 0-www-mdpi-com.brum.beds.ac.uk
S Kaya, B Tüzün, C Kaya - Current Physical Chemistry, 2017 - ingentaconnect.com
… quantum chemical parameters such as chemical hardness, electronegativity, chemical potential HOMO-LUMO energy gap (∆E), it was suggested that 3-mercaptobenzoic acid (3-MB) is …
MS Pavan, S Sarkar, TNG Row - Acta Crystallographica Section B …, 2017 - scripts.iucr.org
… to be mainly due to the conformation locking potential of the intramolecular S⋯O chalcogen bond in 2-mercaptobenzoic acid and is stronger than in 3-mercaptobenzoic acid, which lacks …
Number of citations: 16 scripts.iucr.org
JRI Lee, TM Willey, J Nilsson, LJ Terminello… - Langmuir, 2006 - ACS Publications
… 2-Mercaptobenzoic acid (95%), 3-mercaptobenzoic acid (95%), and sodium hydroxide (98%) were purchased from Aldrich. 4-Mercaptobenzoic acid (97%) and glacial acetic acid (99.7…
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk

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